molecular formula C16H15N3O B12905770 5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole CAS No. 85681-45-4

5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole

Cat. No.: B12905770
CAS No.: 85681-45-4
M. Wt: 265.31 g/mol
InChI Key: KJSODSPFCYQFRG-UHFFFAOYSA-N
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Description

5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole is a triazole derivative, a class of compounds known for their diverse applications in medicinal chemistry, agriculture, and materials science. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, which contribute to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of m-methoxyphenyl hydrazine with m-tolyl isocyanate, followed by cyclization in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of triazole derivatives often involves large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Their ability to interact with biological targets makes them valuable tools in drug development.

Medicine

Medically, triazole derivatives are explored for their therapeutic potential. They have been investigated for treating various conditions, including fungal infections, cancer, and inflammatory diseases.

Industry

In the industrial sector, triazole compounds are used as corrosion inhibitors, agrochemicals, and materials for electronic applications. Their stability and reactivity make them suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, disrupting biological pathways, or inducing cellular responses. The molecular targets and pathways involved vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simple triazole with broad applications in medicinal chemistry.

    3,5-Diphenyl-1H-1,2,4-triazole: Known for its antifungal and anticancer properties.

    4-Amino-1,2,4-triazole: Used as a herbicide and in biochemical research.

Uniqueness

5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and tolyl groups may enhance its reactivity and interaction with biological targets compared to other triazole derivatives.

Properties

CAS No.

85681-45-4

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

5-(3-methoxyphenyl)-3-(3-methylphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C16H15N3O/c1-11-5-3-6-12(9-11)15-17-16(19-18-15)13-7-4-8-14(10-13)20-2/h3-10H,1-2H3,(H,17,18,19)

InChI Key

KJSODSPFCYQFRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=N2)C3=CC(=CC=C3)OC

Origin of Product

United States

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